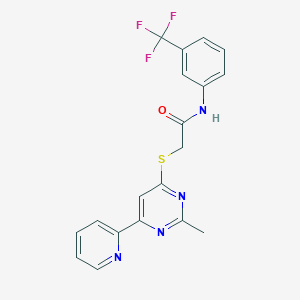
N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound. The name suggests that it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also indicates the presence of a carboxamide group (CONH2) and a 3-chlorobenzyl group (C6H4CH2Cl) attached to the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 1H-1,2,3-triazole with 3-chlorobenzyl chloride or a similar reagent . This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a 1H-1,2,3-triazole ring attached to a carboxamide group and a 3-chlorobenzyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the chlorine atom on the benzyl group could be substituted with another group in a nucleophilic substitution reaction . The carboxamide group could also potentially be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 3-chlorobenzyl alcohol have a density of 1.367 g/mL at 20 °C and a boiling point of 225 °C .Applications De Recherche Scientifique
Antimycobacterial and Antibacterial Applications
The compound has been found to have antimycobacterial and antibacterial properties . It has been used in the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides, which have shown effectiveness against mycobacterial strains .
Synthesis of Benzyl Thioethers
The compound has been used in the synthesis of symmetrical and unsymmetrical benzyl thioethers . This process involves the use of 3-Chlorobenzyl bromide as a starting reagent .
Inhibition of Human Topoisomerase II
The compound has shown inhibitory properties against human topoisomerase II . This enzyme is crucial for DNA replication and transcription, and its inhibition can have significant implications in cancer treatment .
Antifungal, Antioxidant, and Antitubercular Activities
The compound has been used in the synthesis of new 1,2,3-triazoles derived from naphthols, which have been evaluated for their antifungal, antioxidant, and antitubercular activities .
Synthesis of Water-Soluble Ureides
The compound has been used in the synthesis of a new ureide by acylation with succinic anhydride . The resulting ureide is soluble in aqueous media, which could potentially enhance its bioavailability and make it promising as a liquid drug dosage form .
6. Use in Drug Discovery and Organic Synthesis 1,2,3-Triazoles, such as the compound , have found broad applications in drug discovery and organic synthesis . They have been used in various fields including polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMVIVPIRUBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)
![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)
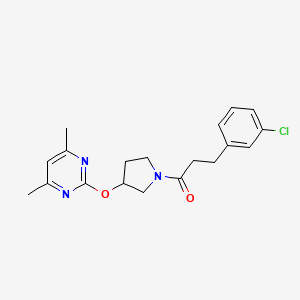
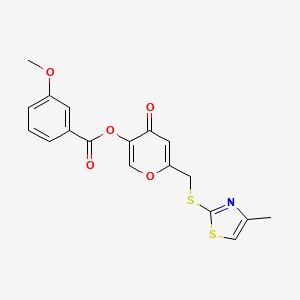
![2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674821.png)
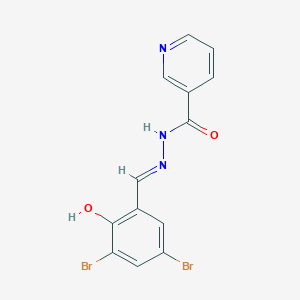
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)
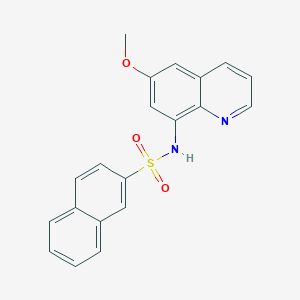

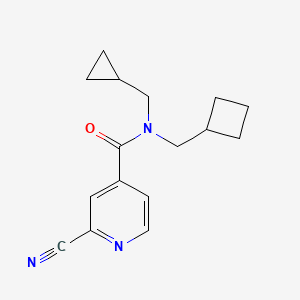

![4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2674833.png)
